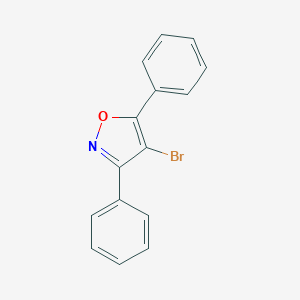
4-Bromo-3,5-diphenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-diphenylisoxazole is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
4-Bromo-3,5-diphenylisoxazole has been investigated for its antimicrobial and antiprotozoal properties . A notable study highlighted its efficacy as a dicationic compound against various microbial infections, including those caused by Trypanosoma brucei (the causative agent of African sleeping sickness) and Leishmania species (responsible for leishmaniasis) . The compound's structure allows it to interact with DNA, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Activity
- Research Focus: The synthesis and evaluation of dicationic 3,5-diphenylisoxazole derivatives.
- Findings: These compounds exhibited significant activity against resistant strains of pathogens, suggesting their potential as new therapeutic agents .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of various functionalized isoxazoles through reactions such as the Sonogashira coupling and Suzuki-Miyaura cross-coupling . These reactions allow for the introduction of diverse substituents at the 4-position of the isoxazole ring.
Synthesis Overview
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Phenyl acetylene in DMSO | 76 | |
| Suzuki-Miyaura Reaction | Phenylboronic acid in DMSO | Excellent |
Material Science Applications
The compound has also been explored for its photochemical properties . Isoxazoles are known to exhibit phototransformations under UV light, which can be harnessed in material science for developing light-responsive materials . The photochemical activity of this compound can lead to applications in photonic devices or sensors.
Photochemical Activity
- Observation: The compound undergoes transformations when exposed to UV light, leading to the formation of various products such as diphenyloxazole and phenylindole .
Thermal Stability and Rearrangement
Research indicates that this compound can undergo thermal rearrangements when subjected to high temperatures (e.g., pyrolysis at 960 °C), yielding products that could be useful in synthetic pathways or as intermediates in further chemical reactions .
Analyse Chemischer Reaktionen
Reaction Mechanisms
The mechanism of bromination generally follows an electrophilic aromatic substitution pathway, where the bromine acts as an electrophile attacking the electron-rich isoxazole ring. The presence of electron-donating groups on the phenyl rings can enhance the reactivity by stabilizing the positive charge on the intermediate formed during the reaction.
Characterization Techniques
Characterization of 4-bromo-3,5-diphenylisoxazole and its derivatives can be accomplished using various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Specifically, 13C NMR provides insights into the electronic environment of carbon atoms in the molecule. For example, chemical shifts for C4 in related compounds have shown consistent upfield shifts depending on substituents on the phenyl rings .
-
Mass Spectrometry (MS) : This technique helps confirm molecular weight and structure through fragmentation patterns.
-
X-ray Crystallography : This method can be utilized to determine precise molecular geometry and torsion angles between substituents on the isoxazole ring .
NMR Chemical Shifts for this compound Derivatives
The following table summarizes 13C NMR chemical shifts for various derivatives of this compound:
| Compound | Substituents (X/Y) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
|---|---|---|---|---|
| 1Br | H/H | - | 89.43 | 165.3 |
| 2Br | H/Cl | - | 89.36 | 165.5 |
| 3Br | H/MeO | 55.1 | 89.34 | 165.1 |
| 4Br | H/EtO | 14.3 | 89.35 | 165.1 |
| ... | ... | ... | ... | ... |
This table illustrates how different substituents affect the chemical environment around carbon atoms in the isoxazole framework.
Eigenschaften
CAS-Nummer |
10557-78-5 |
|---|---|
Molekularformel |
C15H10BrNO |
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
4-bromo-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10BrNO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
KBTBIQOIEHEJNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















